

An In-depth Technical Guide to the Physical and Chemical Properties of Homoalanosine

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Compound of Interest

Compound Name: Homoalanosine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoalanosine, systematically known as L-2-amino-4-nitrosohydroxyaminobutyric acid, is a naturally occurring amino acid analogue with significant biological activity. Isolated from *Streptomyces galilaeus*, it has garnered attention for its potent herbicidal properties and its potential as a chiral building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **Homoalanosine**, detailed experimental protocols, and an exploration of its mechanism of action, designed to support researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

Homoalanosine is a colorless powder with a molecular formula of $C_4H_9N_3O_4$ and a molecular weight of 163.13 g/mol ^[1] It is soluble in water, a characteristic typical of small amino acids.^[1] The key physical and chemical properties of **Homoalanosine** are summarized in the table below for easy reference and comparison.

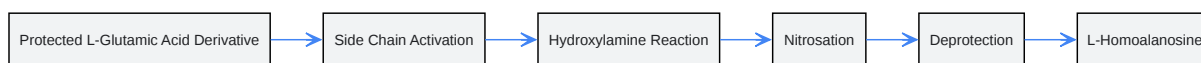
Property	Value	Reference
IUPAC Name	(2S)-2-amino-4-(hydroxy-nitroso-amino)butanoic acid	
Molecular Formula	C4H9N3O4	[1]
Molecular Weight	163.13 g/mol	[1]
Appearance	Colorless Powder	[1]
Melting Point	181-183°C	[1]
Solubility	Soluble in Water	[1]
Density	1.7±0.1 g/cm ³ (predicted)	[1]
Boiling Point	385.1±52.0 °C at 760 mmHg (predicted)	[1]
pKa	(Predicted values for similar structures suggest multiple pKa values for the amino and carboxylic acid groups)	
InChI Key	RMTXCTHJOJRM CZ-VKHMYHEASA-N	
Canonical SMILES	C(C--INVALID-LINK--[O-])--INVALID-LINK--N	

Experimental Protocols

Synthesis of Homoalanosine

While a detailed, step-by-step protocol for the total synthesis of **Homoalanosine** is not readily available in public literature, its structural similarity to other amino acids suggests that standard peptide synthesis methodologies could be adapted. A plausible synthetic route would likely involve the use of a protected glutamic acid derivative as a starting material, followed by modification of the side chain to introduce the N-nitrosohydroxylamino group.

A generalized workflow for a potential synthetic approach is outlined below:



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A potential synthetic workflow for **Homoalanosine**.

Note: This is a conceptual workflow. The actual synthesis would require careful selection of protecting groups, activating agents, and reaction conditions to ensure stereochemical integrity and avoid side reactions.

Purification of Homoalanosine

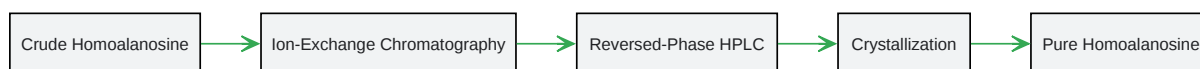
The purification of **Homoalanosine** from a crude reaction mixture or a fermentation broth would typically involve a multi-step chromatographic process. Given its polar and ionic nature, ion-exchange chromatography is a highly effective method.

A general protocol for purification would involve the following steps:

- Initial Extraction: If isolated from a fermentation broth, an initial extraction with a polar solvent would be performed to separate **Homoalanosine** from the bulk of the culture medium.
- Ion-Exchange Chromatography:
 - Resin Selection: A strong cation exchange resin would be suitable to bind the positively charged amino group of **Homoalanosine** at an acidic pH.
 - Loading: The crude extract, dissolved in a low ionic strength buffer at a pH below the isoelectric point of **Homoalanosine**, is loaded onto the column.
 - Washing: The column is washed with the loading buffer to remove unbound impurities.
 - Elution: **Homoalanosine** is eluted using a gradient of increasing salt concentration or by increasing the pH of the buffer.
- Reversed-Phase Chromatography: For further polishing and removal of less polar impurities, reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient can be employed.

- Crystallization: The purified fractions are pooled, the solvent is evaporated, and **Homoalanosine** can be crystallized from a suitable solvent system (e.g., water/ethanol) to obtain a highly pure solid product.

The workflow for a typical purification process is illustrated below:



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A generalized purification workflow for **Homoalanosine**.

Spectroscopic Data

Detailed spectroscopic data for **Homoalanosine** is crucial for its identification and characterization. While specific, high-resolution spectra are not widely published, the expected spectral features based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the alpha-proton, the two beta-protons, and the two gamma-protons. The chemical shifts would be influenced by the adjacent electron-withdrawing groups (amino, carboxyl, and N-nitrosohydroxylamino). The alpha-proton would likely appear as a multiplet due to coupling with the beta-protons. The beta and gamma protons would also exhibit complex splitting patterns.
- ^{13}C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the molecule. The carboxyl carbon would resonate at the downfield end of the spectrum (typically ~170-180 ppm). The chemical shifts of the alpha, beta, and gamma carbons would be characteristic of an amino acid backbone with a modified side chain.

Infrared (IR) Spectroscopy

The IR spectrum of **Homoalanosine** would exhibit characteristic absorption bands for its functional groups:

- O-H stretch: A broad band in the region of 2500-3300 cm^{-1} corresponding to the carboxylic acid hydroxyl group.
- N-H stretch: Bands in the region of 3000-3300 cm^{-1} associated with the amino group.
- C=O stretch: A strong absorption around 1700-1725 cm^{-1} for the carboxylic acid carbonyl group.
- N-O stretch: Bands corresponding to the N-nitroso and hydroxylamino functionalities would be expected in the fingerprint region (below 1500 cm^{-1}).

Mass Spectrometry (MS)

- Molecular Ion: In a mass spectrum, the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) would be observed at an m/z corresponding to its molecular weight (163.13).
- Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO_2) and the loss of the amino group. The specific fragmentation pattern of the N-nitrosohydroxylamino side chain would provide further structural confirmation.

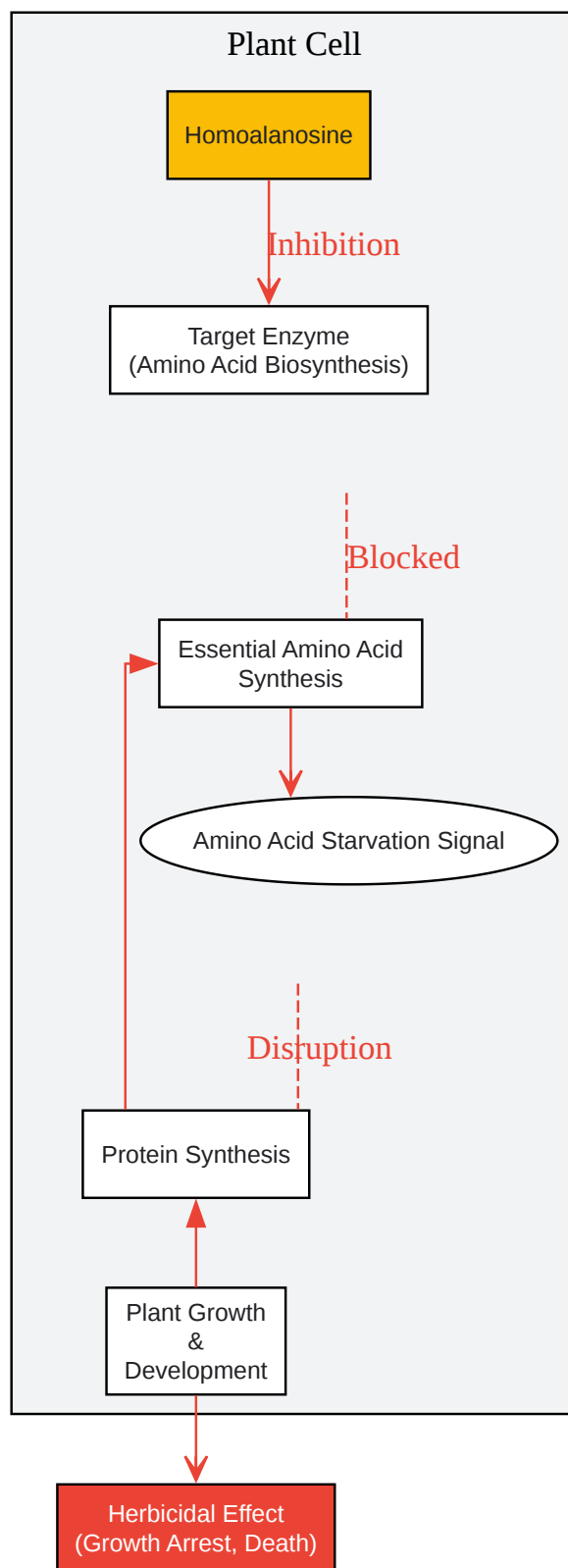
Mechanism of Action and Signaling Pathways

The primary biological activity of **Homoalanosine** is its herbicidal effect, which is attributed to the inhibition of amino acid biosynthesis in plants. This mode of action is common to several classes of commercial herbicides.

Inhibition of Amino Acid Synthesis

Herbicides that inhibit amino acid synthesis typically target key enzymes in the biosynthetic pathways of essential amino acids. The structural similarity of **Homoalanosine** to natural amino acids suggests that it acts as an antimetabolite, competitively or non-competitively inhibiting an enzyme crucial for plant growth. While the specific enzyme target of **Homoalanosine** has not been definitively identified in the available literature, it is likely an enzyme involved in the biosynthesis of one of the essential amino acids.

The general signaling pathway initiated by the inhibition of an essential amino acid biosynthesis is depicted below:



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Proposed herbicidal mechanism of **Homoalanosine**.

The inhibition of the target enzyme leads to a deficiency in a specific essential amino acid. This triggers a cascade of events, including the activation of amino acid starvation stress responses and a subsequent halt in protein synthesis, ultimately leading to growth arrest and plant death.

Conclusion

Homoalanosine presents a molecule of interest for both agricultural and pharmaceutical research. Its well-defined physical and chemical properties, combined with its potent biological activity, make it a valuable subject for further investigation. This guide provides a foundational understanding of **Homoalanosine**, summarizing its key characteristics and outlining the necessary experimental approaches for its study. Further research to elucidate its precise enzyme target and to develop efficient synthetic routes will be crucial in unlocking its full potential in various applications.

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References

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